4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting 4-methoxy-3-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the piperidine moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where the benzenesulfonamide is reacted with 1-methylpiperidine in the presence of a suitable base.
Final modifications: Any additional functional groups can be introduced through further reactions, such as alkylation or acylation, depending on the desired final structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the sulfonamide group can yield an amine.
Scientific Research Applications
4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving sulfonamides.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering receptor function. The piperidine moiety may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-methylbenzenesulfonamide: Lacks the piperidine moiety, which may result in different biological activity.
N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide: Lacks the methoxy group, which may affect its chemical reactivity and biological properties.
Uniqueness
4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the methoxy and piperidine groups may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Biological Activity
4-Methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, a compound with the CAS number 953141-87-2, is an organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its antitumor properties, structure-activity relationships (SAR), and other relevant pharmacological effects.
The molecular formula of this compound is C15H24N2O3S, with a molecular weight of 312.4 g/mol. The structure features a methoxy group and a sulfonamide moiety, which are significant for its biological interactions.
Property | Value |
---|---|
CAS Number | 953141-87-2 |
Molecular Formula | C₁₅H₂₄N₂O₃S |
Molecular Weight | 312.4 g/mol |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to benzenesulfonamides. For instance, derivatives with similar structures have shown significant inhibitory effects against various cancer cell lines:
- A549 (Lung Cancer) : IC50 = 1.35 μM
- MDA-MB-231 (Breast Cancer) : IC50 = 2.85 μM
- HCT-116 (Colon Cancer) : IC50 = 3.04 μM
These compounds work by targeting specific proteins involved in cancer progression, such as β-tubulin and STAT3, which are crucial for cell proliferation and survival .
The mechanism of action for this class of compounds often involves:
- Inhibition of Tubulin Polymerization : Compounds bind to the colchicine site on β-tubulin, preventing microtubule formation.
- Inhibition of STAT3 Phosphorylation : By blocking the phosphorylation of STAT3, these compounds disrupt signaling pathways that promote tumor growth.
The dual-targeting capability enhances their efficacy compared to traditional single-target therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of these compounds. Modifications to the sulfonamide and piperidine moieties can significantly impact their potency and selectivity. For example:
- Substituents on the aromatic ring : Varying groups can enhance solubility and binding affinity.
- Piperidine modifications : Alterations in the piperidine structure may affect the compound's ability to penetrate cellular membranes .
Case Studies
Several studies have documented the biological activity of related compounds:
- Case Study 1 : A derivative with a similar sulfonamide structure was tested against breast cancer cells and demonstrated a synergistic effect when combined with doxorubicin, suggesting potential for combination therapies .
- Case Study 2 : Research on pyrazole derivatives indicated that modifications could lead to enhanced anti-inflammatory and antibacterial properties, providing insights into how structural changes can optimize therapeutic outcomes .
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-12-10-14(4-5-15(12)20-3)21(18,19)16-11-13-6-8-17(2)9-7-13/h4-5,10,13,16H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYCPYSJJJFDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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